

Physical and chemical properties of Catechol bis(trifluoromethanesulfonate)

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Compound of Interest

Compound Name: Catechol
bis(trifluoromethanesulfonate)

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An In-Depth Technical Guide to **Catechol bis(trifluoromethanesulfonate)**

Abstract

Catechol bis(trifluoromethanesulfonate), also known as catechol ditriflate, is a highly reactive and versatile electrophilic reagent integral to modern organic synthesis. Its two trifluoromethanesulfonate (triflate) groups, being exceptionally potent leaving groups, render the aromatic scaffold susceptible to a wide array of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic analysis, and field-proven protocols for its synthesis and application. The underlying principles governing its reactivity and the rationale behind specific experimental conditions are discussed to provide researchers with a practical and authoritative resource for leveraging this powerful synthetic building block.

Introduction and Core Concepts

The utility of **Catechol bis(trifluoromethanesulfonate)** (CAS RN: 17763-91-6) stems from the trifluoromethanesulfonate anion (CF_3SO_3^-), one of the most effective leaving groups known in organic chemistry.^[1] This property is a direct consequence of the substantial resonance stabilization of the negative charge across the three oxygen atoms and the powerful inductive electron-withdrawing effect of the trifluoromethyl group. When attached to the catechol core, these triflate moieties transform the otherwise inert C-O bonds of the phenol precursor into highly activated electrophilic sites.

This activation is the cornerstone of its application. In the context of drug development and materials science, this molecule serves as a rigid, ortho-disubstituted benzene template. It allows for the sequential or simultaneous introduction of diverse functionalities through reactions that would be unfeasible with the corresponding dihalides or the parent catechol, offering a distinct advantage in the synthesis of complex molecular architectures.^{[2][3]}

Physicochemical and Spectroscopic Profile

A thorough understanding of the reagent's physical and spectroscopic characteristics is paramount for its successful application and for the accurate characterization of reaction outcomes.

Physical Properties

Catechol bis(trifluoromethanesulfonate) is typically a white to off-white crystalline solid under ambient conditions.^[3] Its low melting point necessitates careful storage, preferably in a cool, dark environment to prevent degradation.^[4] The compound is classified as air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactive triflate groups.^{[4][5]}

Property	Value	Source(s)
CAS Number	17763-91-6	^[6]
Molecular Formula	C ₈ H ₄ F ₆ O ₆ S ₂	
Molecular Weight	374.22 g/mol	^[3]
Appearance	White to almost white powder/crystal	^{[3][4]}
Melting Point	35 - 40 °C	^[3]
Boiling Point	92 - 95 °C @ 1 mmHg	
Synonyms	Catechol Ditriflate, Benzene-1,2-diyl bis(trifluoromethanesulfonate)	^{[5][6]}

Spectroscopic Signature

The unique structural features of **Catechol bis(trifluoromethanesulfonate)** give rise to a distinct spectroscopic profile, which is essential for its identification and for monitoring reaction progress.

- **^1H NMR:** The proton NMR spectrum is characterized by its simplicity and symmetry. Due to the C_{2v} symmetry of the molecule, the four aromatic protons are chemically equivalent in pairs, giving rise to an AA'BB' spin system. This typically manifests as a complex, second-order multiplet in the aromatic region (approximately δ 7.4-7.6 ppm in CDCl_3). The exact appearance depends on the relative magnitudes of the ^3J and ^4J coupling constants.
- **^{13}C NMR:** The ^{13}C NMR spectrum will display three distinct signals for the aromatic carbons. The two carbons directly attached to the triflate groups (C-O) will be significantly downfield-shifted due to the strong electron-withdrawing nature of the -OTf group, appearing around δ 145-150 ppm. The remaining four aromatic carbons will appear as two distinct signals in the typical aromatic region (δ 120-130 ppm). A key feature is the coupling between the carbon of the trifluoromethyl group and the fluorine atoms, which will appear as a quartet ($^1\text{JCF} \approx 320$ Hz).
- **^{19}F NMR:** The ^{19}F NMR is the most unambiguous tool for confirming the presence of the triflate groups.[7] The six fluorine atoms are chemically equivalent and are not coupled to any nearby protons. Therefore, the spectrum will exhibit a sharp, intense singlet. The chemical shift for triflate groups is highly characteristic and typically appears around δ -73 ppm (relative to CFCl_3).[8]

The IR spectrum provides clear evidence of the triflate functional groups. Key vibrational bands include:

- **Strong S=O stretching:** Two intense absorption bands around $1420\text{-}1450\text{ cm}^{-1}$ and $1210\text{-}1250\text{ cm}^{-1}$.
- **Strong C-F stretching:** Intense absorptions in the $1100\text{-}1200\text{ cm}^{-1}$ region.
- **S-O-C stretching:** Strong bands around $1020\text{-}1040\text{ cm}^{-1}$. The most notable difference from the precursor, catechol, is the complete absence of the broad O-H stretching band typically found around $3300\text{-}3500\text{ cm}^{-1}$.

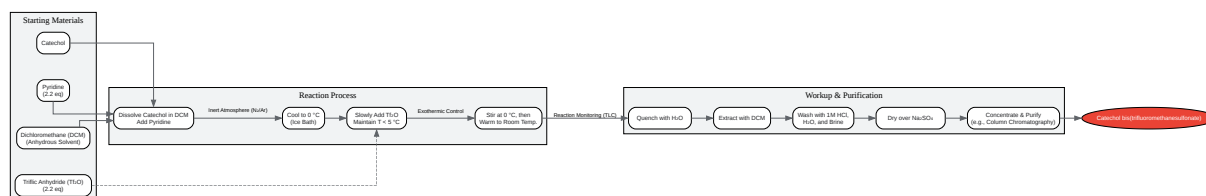
Under Electron Ionization (EI), the molecular ion peak (M^+) at m/z 374 may be observed, though it might be weak due to the lability of the triflate groups. The fragmentation pattern is expected to be dominated by the cleavage of the S-O and C-O bonds. Key expected fragments include:

- $[M - CF_3SO_2]^+$: Loss of a triflyl radical (m/z 241).
- $[M - OTf]^+$: Loss of a triflate radical (m/z 225).
- $[CF_3SO_2]^+$: The triflyl cation (m/z 133).
- $[CF_3]^+$: (m/z 69). In Electrospray Ionization (ESI-MS), common adducts such as $[M+H]^+$ (m/z 375) and $[M+Na]^+$ (m/z 397) are predicted to be readily observed.^[9]

Synthesis and Handling

Synthetic Protocol: Triflation of Catechol

The preparation of **Catechol bis(trifluoromethanesulfonate)** is a straightforward procedure involving the reaction of catechol with a triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf_2O), in the presence of a non-nucleophilic base.



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Caption: Workflow for the synthesis of **Catechol bis(trifluoromethanesulfonate)**.

Step-by-Step Methodology:

- **Setup:** To an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add catechol (1.0 eq) and anhydrous dichloromethane (DCM).
- **Basification:** Add pyridine (2.2 eq) to the solution via syringe. Causality: Pyridine acts as a non-nucleophilic base to neutralize the triflic acid (TfOH) byproduct, driving the reaction to completion.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The reaction with triflic anhydride is highly exothermic. Cooling is critical to prevent side reactions and degradation of the product.

- **Triflation:** Add trifluoromethanesulfonic anhydride (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
- **Reaction:** After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) indicates full consumption of the starting material.
- **Workup:** Carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
- **Purification:** Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization.

Storage and Handling

- **Storage:** Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C).^[4]
- **Handling:** Due to its corrosive nature (causes severe skin burns and eye damage) and air sensitivity, always handle inside a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust.

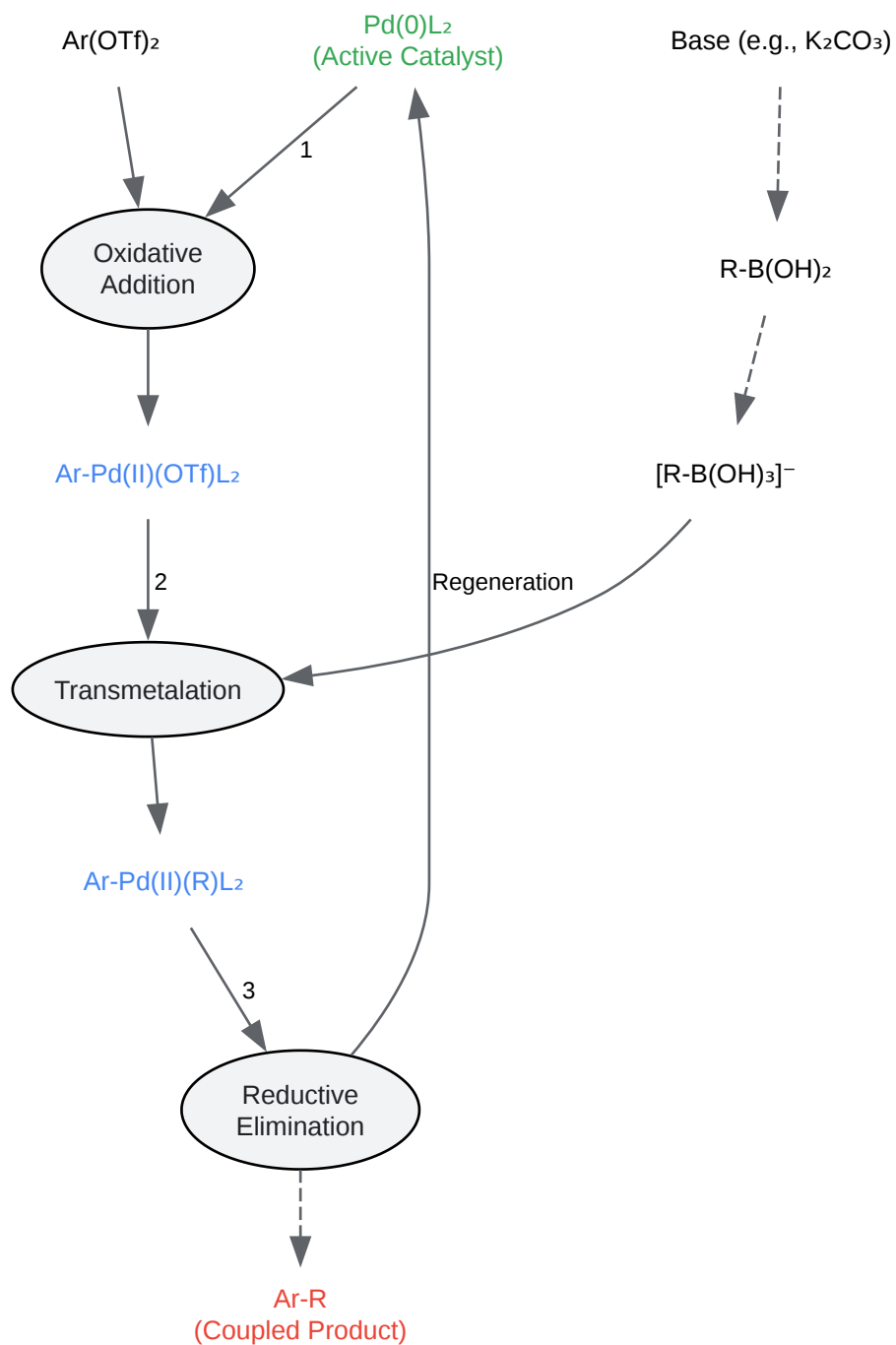
Chemical Reactivity and Synthetic Applications

The synthetic power of **Catechol bis(trifluoromethanesulfonate)** lies in its ability to act as a superior electrophile in palladium-catalyzed cross-coupling reactions. The C-OTf bond is more reactive towards oxidative addition to Pd(0) than C-Cl and, in many cases, C-Br bonds, allowing for selective and sequential couplings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron species and an organic (pseudo)halide, is a cornerstone of modern synthesis. Aryl triflates are excellent

substrates for this transformation.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling with an aryl triflate.

Mechanism Insight:

- **Oxidative Addition:** The catalytic cycle begins with the oxidative addition of the C-OTf bond to a low-valent palladium(0) complex (e.g., generated in situ from Pd(OAc)₂ and a phosphine ligand), forming a Pd(II) intermediate. This is often the rate-determining step.
- **Transmetalation:** A base activates the boronic acid to form a more nucleophilic boronate complex. This complex then transfers its organic group (R) to the palladium center, displacing the triflate anion.
- **Reductive Elimination:** The two organic groups (Ar and R) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Representative Protocol: Double Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the synthesis of a 1,2-diarylbenzene derivative.

Step-by-Step Methodology:

- **Setup:** To a Schlenk flask, add **Catechol bis(trifluoromethanesulfonate)** (1.0 eq), the desired arylboronic acid (2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 4.0 eq).
- **Inerting:** Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
- **Solvent Addition:** Add a degassed solvent mixture, such as dioxane/water (4:1), via syringe. **Causality:** Water is often necessary to facilitate the dissolution of the inorganic base and the transmetalation step.
- **Reaction:** Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
- **Workup:** After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and brine.

- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired product.

Safety and Hazard Profile

Catechol bis(trifluoromethanesulfonate) is a hazardous chemical that requires careful handling.

- GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).
- Signal Word: Danger.
- Precautionary Statements:
 - Prevention: P260 (Do not breathe dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
 - Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Transport: UN Number 3261, Hazard Class 8 (Corrosive).

Conclusion

Catechol bis(trifluoromethanesulfonate) is a powerful and enabling reagent for the construction of complex organic molecules. Its high reactivity, driven by the exceptional leaving group ability of the triflate moieties, makes it an ideal substrate for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. By understanding its physicochemical properties, spectroscopic signatures, and the mechanistic principles behind its reactivity, researchers can effectively and safely incorporate this versatile building block into their synthetic strategies to accelerate discovery in medicinal chemistry and materials science.

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